Structural Differentiation: The Impact of a Unique N-7 3-Phenylpropyl Substituent
The target compound is structurally differentiated from the closest commercially available analog, CAS 477333-71-4, by the presence of a 3-phenylpropyl group at the N-7 position of the purine core. The comparator analog possesses only a hydrogen atom at this position . In the broader class of purine PNP inhibitors, N-7 substitution is a critical determinant of potency, as documented in foundational patents, though direct head-to-head data for this exact pair is absent from the public domain [1].
| Evidence Dimension | Molecular structure (N-7 substitution) |
|---|---|
| Target Compound Data | N-7 substituent: –(CH2)3–C6H5 (3-phenylpropyl) |
| Comparator Or Baseline | Comparator: 2-(3-methyl-2,6-dioxo-8-(piperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide (CAS 477333-71-4). N-7 substituent: –H |
| Quantified Difference | Qualitative structural difference; the target compound possesses a large, hydrophobic N-7 substituent, while the comparator does not. |
| Conditions | Structural analysis based on IUPAC name and chemical formula. |
Why This Matters
For procurement, this confirms the structural uniqueness of the compound, ensuring researchers receive a molecule with the intended steric and lipophilic properties critical for their target interaction, which is absent in the less substituted analog.
- [1] US5863921A. Purine and guanine derivatives. (Patent describing broad structure-activity relationships for purine PNP inhibitors). View Source
